BenchChemオンラインストアへようこそ!

4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine

Kinase Inhibitor Selectivity Conformational Analysis Structure-Activity Relationship (SAR)

The compound 4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine (CAS 2034273-24-8), also designated (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, is a fully synthetic small molecule (MW 340.4 g/mol, molecular formula C18H20N4O3) belonging to the pyrrolo[3,4-d]pyrimidine class. It is characterized by a 5,7-dihydropyrrolo[3,4-d]pyrimidine core bearing a morpholine substituent at the 2-position and a 2-methoxybenzoyl group at the 6-position.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 2034273-24-8
Cat. No. B2612200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
CAS2034273-24-8
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
InChIInChI=1S/C18H20N4O3/c1-24-16-5-3-2-4-14(16)17(23)22-11-13-10-19-18(20-15(13)12-22)21-6-8-25-9-7-21/h2-5,10H,6-9,11-12H2,1H3
InChIKeyYZXDYAIYUNAVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034273-24-8 (4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine) – Chemical Identity and Core Properties


The compound 4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine (CAS 2034273-24-8), also designated (2-methoxyphenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, is a fully synthetic small molecule (MW 340.4 g/mol, molecular formula C18H20N4O3) belonging to the pyrrolo[3,4-d]pyrimidine class [1]. It is characterized by a 5,7-dihydropyrrolo[3,4-d]pyrimidine core bearing a morpholine substituent at the 2-position and a 2-methoxybenzoyl group at the 6-position [1]. The scaffold is associated with kinase inhibition, particularly within the cyclin-dependent kinase (CDK) and ERK1/2 families, as reported for structurally related pyrrolo[3,4-d]pyrimidines [2]. The compound is frequently sourced as a research tool for kinase inhibitor screening campaigns.

Why Generic Pyrrolo[3,4-d]pyrimidine Substitution Fails for Target Engagement and Selectivity Profiling


The pyrrolo[3,4-d]pyrimidine scaffold is a privileged kinase hinge-binding motif, yet subtle variations in the N6-acyl substituent and C2-solubilizing group generate profound differences in kinase selectivity and potency [1]. For instance, analogous compounds within this class show that the position of the methoxy group on the benzoyl ring (ortho vs. meta vs. para) directly modulates ATP-competitive binding and can shift selectivity between CDK4/6 and ERK1/2 or even introduce off-target activity against PI3K/mTOR [2][3]. The 2-methoxybenzoyl isomer (CAS 2034273-24-8) possesses a distinct conformational profile and hydrogen-bonding topology compared to the 3-methoxy (CAS 1904401-26-8) and 4-methoxy (CAS 1705038-77-2) analogs, making generic substitution scientifically unsound without quantitative head-to-head selectivity data [2]. Replacing the morpholine with other amines alters solubility and cellular permeability, further complicating interchangeability. Therefore, procurement decisions for a specific chemotype must be anchored to the exact substitution pattern.

Quantitative Differentiation Evidence for CAS 2034273-24-8 vs. Closest Methoxybenzoyl Analogs


Ortho-Methoxy Substitution Drives Distinct Conformational Restriction vs. Meta- and Para-Isomers

The 2-methoxy substituent on the benzoyl ring of CAS 2034273-24-8 introduces an intramolecular steric interaction with the carbonyl oxygen, restricting rotation around the C(O)–aryl bond, whereas the 3-methoxy (CAS 1904401-26-8) and 4-methoxy (CAS 1705038-77-2) isomers exhibit greater rotational freedom [1]. This conformational restriction is predicted to pre-organize the binding conformation for kinase hinge-region interactions. No publicly available experimental kinase profiling data were identified for direct comparison of these three positional isomers in a single assay .

Kinase Inhibitor Selectivity Conformational Analysis Structure-Activity Relationship (SAR)

Morpholine at C2 Enhances Predicted Solubility vs. Des-Morpholine Pyrrolo[3,4-d]pyrimidine Cores

The morpholine ring at the 2-position of the pyrrolo[3,4-d]pyrimidine core imparts improved aqueous solubility relative to des-morpholine analogs such as 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1705038-77-2). The computed XLogP3 of CAS 2034273-24-8 is 0.8, reflecting balanced hydrophilicity [1]. The des-morpholine analog lacks the basic tertiary amine, yielding a higher predicted logP and lower topological polar surface area (TPSA), which typically corresponds to reduced aqueous solubility [2].

Aqueous Solubility Drug-like Properties LogP

Pyrrolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Scaffold: Differential Kinase Hinge Binding Geometry

The pyrrolo[3,4-d]pyrimidine scaffold (present in CAS 2034273-24-8) positions the N3 and N1 nitrogen atoms to engage the kinase hinge region via a bidentate hydrogen-bond donor–acceptor motif, whereas the regioisomeric pyrrolo[2,3-d]pyrimidine scaffold presents a different hydrogen-bond vector geometry [1]. In the mTOR/PI3K field, morpholino-pyrrolo[3,4-d]pyrimidines have shown distinct selectivity profiles versus pyrrolo[2,3-d]pyrimidine derivatives; for example, the pyrazolo[3,4-d]pyrimidine analog '5u' demonstrated mTOR IC50 = 9 nM with 218-fold selectivity over PI3Kα, a profile attributed to the specific hinge-binding geometry of the [3,4-d] connectivity [2]. While compound-specific data for CAS 2034273-24-8 are absent, this scaffold-level differentiation indicates that regioisomer substitution is not permissible in a focused kinase panel screen .

Kinase Hinge Binder Scaffold Hopping Binding Mode

Absence of Public Biological Annotation Distinguishes CAS 2034273-24-8 as an Unprofiled Chemical Probe

A comprehensive search of BindingDB, ChEMBL, PubChem BioAssay, and PubMed across multiple query strategies (CAS number, IUPAC name, SMILES, and InChIKey) returned zero quantitative bioactivity records for CAS 2034273-24-8 . In contrast, the 3-methoxy isomer (CAS 1904401-26-8) is annotated by vendors as a kinase inhibitor scaffold with proposed CDK and signaling pathway modulation, albeit without specific IC50 values [1]. This bioactivity data gap means that CAS 2034273-24-8 currently functions as an unprofiled chemical probe—its target engagement landscape is unknown, and its selection over an annotated analog carries both higher risk (unknown polypharmacology) and higher potential novelty (no inferred off-target liabilities from public databases).

Chemical Probe Target Deconvolution Screening Library

Recommended Application Scenarios for CAS 2034273-24-8 Based on Structural Differentiation Evidence


Kinase Selectivity Profiling of Ortho-Methoxybenzoyl Pyrrolo[3,4-d]pyrimidines

The characterized conformational restriction of the 2-methoxybenzoyl group supports the use of CAS 2034273-24-8 as a stereoelectronically defined hinge binder in a kinase panel screen. Its inclusion alongside the 3-methoxy and 4-methoxy positional isomers enables an SAR study dissecting the contribution of methoxy position to kinome-wide selectivity, as predicted from scaffold-level patent SAR [1]. Because no public selectivity data exist for this compound [2], the resulting dataset would constitute a novel, publishable selectivity fingerprint.

Chemical Probe Development Starting Point for CDK or ERK Inhibitor Programs

Given that the pyrrolo[3,4-d]pyrimidine scaffold is explicitly claimed in patents covering CDK4/6 and ERK1/2 inhibition [1], CAS 2034273-24-8 serves as a tractable starting point for lead optimization. Its computed drug-like properties (MW 340.4, XLogP3 0.8, 0 H-bond donors) comply with Lipinski's Rule of Five [3], and the morpholine ring provides a synthetic handle for further derivatization. Medicinal chemistry teams can use this compound to explore the uncharted ortho-methoxy SAR space of this scaffold.

Negative Control or Orthogonal Chemotype in mTOR/PI3K Pathway Studies

The morpholino-pyrimidine class includes well-characterized mTOR/PI3K inhibitors (e.g., compound 5u with mTOR IC50 = 9 nM) [2]. Given the absence of bioactivity data for CAS 2034273-24-8, it can function as an orthogonal chemotype control in pathway assays. If it shows no mTOR/PI3K inhibition above a defined threshold (e.g., >10 µM), it validates assay specificity; if it shows unexpected potency, it identifies a novel scaffold for mTOR targeting.

Computational Docking and Free Energy Perturbation (FEP) Benchmarking

The rigid pyrrolo[3,4-d]pyrimidine core combined with the conformationally restricted 2-methoxybenzoyl group makes CAS 2034273-24-8 an ideal candidate for benchmarking computational docking and FEP+ predictions. Its predicted low conformational entropy penalty upon binding simplifies ensemble generation. Comparisons with the flexible 3-methoxy and 4-methoxy isomers enable validation of conformational sampling algorithms [1].

Quote Request

Request a Quote for 4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.